7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Kinase Inhibition Drug Discovery Cancer Research

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS 1016241-64-7) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused pyrrole and pyrimidine ring system with a carboxylic acid moiety at the 6-position. Its molecular formula is C7H5N3O2 with a molecular weight of 163.13 g/mol.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1016241-64-7
Cat. No. B1391035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
CAS1016241-64-7
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=NC=C21)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,11,12)(H,8,9,10)
InChIKeyHHZKYTGSMOMGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS 1016241-64-7) Procurement: Core Intermediate and Scaffold


7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS 1016241-64-7) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused pyrrole and pyrimidine ring system with a carboxylic acid moiety at the 6-position . Its molecular formula is C7H5N3O2 with a molecular weight of 163.13 g/mol . This compound serves as a key intermediate in the synthesis of ribociclib, a selective CDK4/6 inhibitor, and is a foundational scaffold for developing kinase inhibitors . It is supplied as a solid with a typical purity of 95-97% .

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS 1016241-64-7): Why Simple Substitution by Other Pyrrolo[2,3-d]pyrimidines is Ineffective


Generic substitution among pyrrolo[2,3-d]pyrimidine derivatives is not straightforward due to divergent functionalization and resulting biological activity profiles. While the core scaffold is common, variations at the 6-position critically define both synthetic utility and biological target engagement [1]. For instance, the presence of a 6-carboxylic acid in 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid confers distinct kinase inhibition profiles (e.g., IC50 of 0.5 μM for Ab1 and 0.8 μM for CDK1) compared to 6-substituted straight-chain antifolates or 6-carboxamide analogs, which exhibit different potencies and selectivity against targets like GARFTase or EGFR [2][3]. Furthermore, this compound is a documented precursor to ribociclib, a role not shared by other 6-substituted analogs . Thus, procurement decisions must be based on specific, quantifiable differentiation rather than class-based assumptions.

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS 1016241-64-7): Quantifiable Differentiation Evidence for Scientific Procurement


Dual Kinase Inhibition Profile of 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid demonstrates a distinct dual inhibition profile against Ab1 and CDK1 kinases, with IC50 values of 0.5 μM and 0.8 μM, respectively . This contrasts with other 6-substituted pyrrolo[2,3-d]pyrimidines, such as those in the antifolate series, which show no significant kinase inhibition but rather target GARFTase or DHFR [1]. This differential activity is critical for target validation studies.

Kinase Inhibition Drug Discovery Cancer Research

Differentiated Inhibition of CDK/Cyclin Complexes vs. Pyrimidine Kinases

7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exhibits a distinct inhibitory profile against succinate salt hydrate (SSH)-related activity, with IC50 values of 1 μM for Ab1, 2 μM for CDK1, and 4 μM for CDK2/Cyclin E . This contrasts with the more potent and selective inhibition of CDK4/6 by its downstream derivative, ribociclib (IC50 values in the low nanomolar range) [1], highlighting its role as a less potent but broader-spectrum starting point for medicinal chemistry optimization.

CDK Inhibition Cell Cycle Cancer Therapeutics

Superior Synthetic Utility: Validated Intermediate for Ribociclib Synthesis

7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a documented and validated key intermediate in the synthesis of ribociclib, a clinically approved CDK4/6 inhibitor . In contrast, the closely related compound 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1211443-58-1) is an intermediate for a different step in the ribociclib synthesis pathway . This difference in synthetic role is critical: the target compound provides the core scaffold, while the chloro-cyclopentyl analog is used for later-stage functionalization. Procurement of the correct intermediate is essential for efficient and validated synthesis routes.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Computationally Predicted Physicochemical Properties for Formulation and Handling

Computational predictions indicate that 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a consensus Log P of 0.52, a topological polar surface area (TPSA) of 78.87 Ų, and an estimated aqueous solubility of 3.5 mg/mL . These values are important for researchers planning in vitro assays and early-stage formulation work. While these are computed rather than experimental values, they provide a baseline for solubility and permeability expectations, differentiating it from more lipophilic analogs (e.g., those with alkyl substitutions at the 6-position) that may have higher Log P and lower aqueous solubility.

Physicochemical Properties Formulation Medicinal Chemistry

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS 1016241-64-7): Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery and Optimization

Given its demonstrated dual inhibition of Ab1 and CDK1 kinases at low micromolar concentrations (IC50 0.5-0.8 μM), 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is an ideal starting scaffold for medicinal chemistry programs targeting these or related kinases . Its moderate potency allows for clear structure-activity relationship (SAR) studies, where chemical modifications can be directly linked to changes in potency and selectivity. This compound is particularly suited for early-stage discovery projects aiming to develop novel kinase inhibitors, especially in oncology.

Synthesis of Ribociclib and Related CDK4/6 Inhibitors

This compound is a validated key intermediate for the synthesis of ribociclib, a clinically approved CDK4/6 inhibitor . Process chemistry groups and contract research organizations (CROs) engaged in ribociclib manufacturing or analog synthesis should procure this specific intermediate to ensure route fidelity and efficiency. Its use is documented in patent literature, reducing the risk associated with alternative, unvalidated routes [1].

Development of Pyrrolo[2,3-d]pyrimidine-Based Chemical Probes

The distinct kinase inhibition profile of this compound, particularly its activity against CDK1 and CDK2/Cyclin E (IC50 2-4 μM), makes it a valuable tool for chemical biology studies . Researchers investigating cell cycle regulation or validating CDK family members as therapeutic targets can utilize this compound as a starting point for probe development. Its relatively broad activity allows for phenotypic screening and target deconvolution studies, whereas highly selective probes may miss important polypharmacology.

Physicochemical Profiling and Pre-formulation Studies

With its computed Log P of 0.52, TPSA of 78.87 Ų, and predicted aqueous solubility of 3.5 mg/mL, this compound is well-suited for researchers conducting solubility and stability assessments in various buffers and solvents . These properties suggest reasonable aqueous solubility for in vitro assays without the need for high concentrations of organic co-solvents, simplifying experimental design and data interpretation in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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